4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety fused with a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .
Properties
IUPAC Name |
4-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTSPUOZCBLCMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves a multi-step process starting from commercially available substances. The general synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring, which can be achieved through various methods such as cyclization reactions.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Sulfonamide Formation: The final step involves the reaction of the thiazolo[5,4-b]pyridine derivative with a sulfonyl chloride to form the benzenesulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of the electron-withdrawing fluoro and sulfonamide groups.
Oxidation and Reduction: The thiazolo[5,4-b]pyridine core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are used for introducing the fluoro group.
Sulfonylation: Sulfonyl chlorides are used to form the sulfonamide group under basic conditions.
Major Products
The major products of these reactions are typically derivatives of the original compound with modifications at specific positions, such as additional substituents on the aromatic rings.
Scientific Research Applications
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several applications in scientific research :
Medicinal Chemistry: It is studied as a potential inhibitor of PI3K enzymes, which are involved in various cellular processes including cell growth and survival.
Biological Research: The compound is used to investigate the role of PI3K in different biological pathways and diseases.
Chemical Biology: It serves as a tool compound to study the effects of PI3K inhibition in cellular models.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves the inhibition of PI3K enzymes . The compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. The sulfonamide group plays a key role in binding to the enzyme through hydrogen bond interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits unique properties due to the presence of the thiazolo[5,4-b]pyridine core and the fluoro group. These structural features contribute to its high potency and selectivity as a PI3K inhibitor .
Biological Activity
4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiazolo[5,4-b]pyridine moiety with a sulfonamide group, which is significant for its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN3O2S, with a molecular weight of 367.40 g/mol. The presence of a fluorine atom and the thiazolo[5,4-b]pyridine core contribute to its unique biological activity.
The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in various cellular signaling pathways. Notably, it has been identified as a potent inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, which is often dysregulated in cancer cells. By inhibiting PI3K, the compound affects downstream signaling pathways such as AKT/mTOR, leading to decreased cell proliferation and survival in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor progression by targeting specific kinases involved in cancer cell signaling. For instance, studies have demonstrated its efficacy against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Antibacterial Activity
In addition to its anticancer properties, this compound has also shown antibacterial activity. It has been reported to possess potent inhibitory effects against bacterial topoisomerases without affecting human topoisomerase II. This selectivity suggests potential therapeutic applications in treating bacterial infections while minimizing toxicity to human cells .
Case Study 1: Inhibition of PI3K
A study focused on the inhibition of PI3K by this compound demonstrated that treatment led to significant reductions in AKT phosphorylation levels in cancer cell lines. This reduction correlated with decreased cell viability and increased apoptosis rates, highlighting the compound's potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
Another research effort evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and other Gram-positive bacteria. The results indicated that it exhibited lower MIC values compared to traditional antibiotics like ampicillin, suggesting its potential as a novel antibacterial agent with enhanced potency against resistant strains .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains thiazole core and fluorine substitution | Potent PI3K inhibitor; Antibacterial activity |
| 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide | Structure | Similar thiazole core but lacks sulfonamide group | Effective against PI3K; lesser antibacterial effects |
| N-(4-methylphenyl)-benzenesulfonamide | Structure | Lacks fluorine substitution; primarily an antibacterial agent | Moderate antibacterial activity |
Q & A
Q. Basic
- NMR spectroscopy : Confirms regiochemistry of the thiazolo[5,4-b]pyridine core .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
- X-ray crystallography : Resolves 3D conformation for target interaction analysis .
How can researchers address low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle formulations : Encapsulation in PEGylated liposomes improves bioavailability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
What computational tools are used to predict target interactions?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding poses with PI3K and other kinases .
- Molecular dynamics simulations : Assess stability of compound-target complexes over time .
- QSAR models : Predict activity based on electronic (HOMO/LUMO) and steric descriptors .
How do enzyme inhibition kinetics differ between this compound and analogs?
Q. Advanced
- Competitive vs. non-competitive inhibition : Thiazolo[5,4-b]pyridine derivatives often exhibit mixed-type inhibition against PI3K, with Ki values < 100 nM .
- Time-dependent inactivation : Sulfonamide derivatives show prolonged target engagement due to slow dissociation rates .
Method : Use Lineweaver-Burk plots and kinetic fluorescence assays to determine inhibition mode .
What structural analogs are relevant for comparative studies?
Q. Basic
| Compound | Key Features | Activity |
|---|---|---|
| 3-Fluoro-4-methoxy analog | Enhanced solubility | Reduced PI3K affinity |
| 2,6-Difluoro benzamide derivative | Improved metabolic stability | IC₅₀ = 12 nM (PI3Kα) |
| Thiophene-sulfonamide hybrid | Broader kinase inhibition | Dual PI3K/mTOR activity |
What strategies mitigate off-target effects in cellular models?
Q. Advanced
- Isoform selectivity screening : Prioritize derivatives with >50-fold selectivity for PI3Kα over PI3Kβ/γ .
- CRISPR-Cas9 knockouts : Validate target specificity in PI3Kα-deficient cell lines .
- Proteome profiling : Use affinity pulldown-MS to identify non-target interactions .
How can synergistic effects with other therapeutics be evaluated?
Q. Advanced
- Combination index (CI) analysis : Test with standard chemotherapeutics (e.g., cisplatin) using the Chou-Talalay method .
- In vivo xenograft models : Co-administer with PD-1 inhibitors to assess immune checkpoint blockade synergy .
- Transcriptomic profiling : RNA-seq identifies pathways upregulated in resistant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
